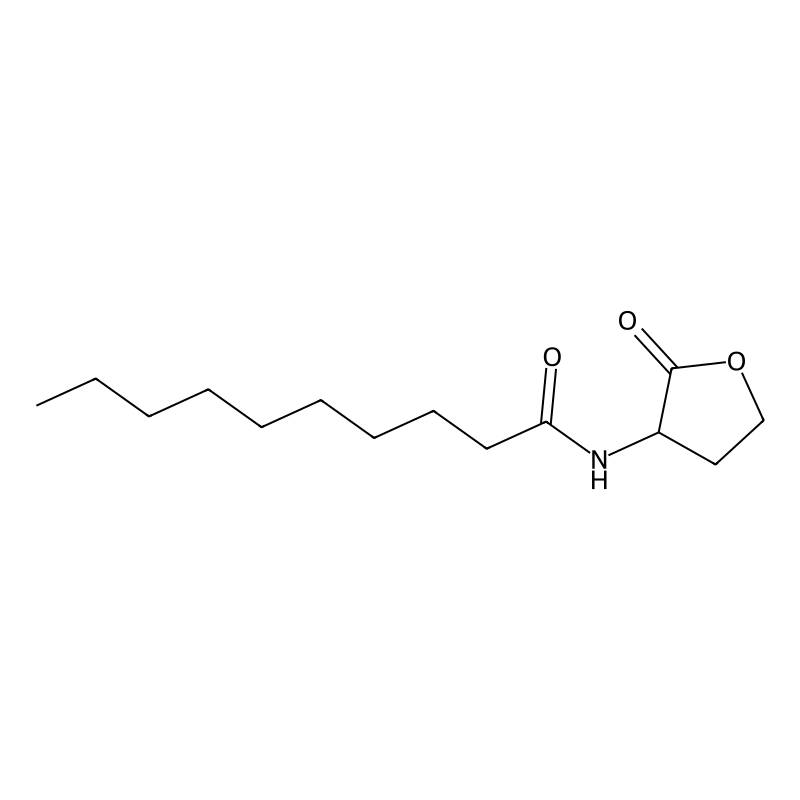

N-Decanoyl-DL-homoserine lactone

Content Navigation

Researchers requiring a cost-effective quorum sensing standard for high-throughput screening face unnecessary expense when purchasing enantiopure L-C10-HSL. DL-C10-HSL solves this by providing identical analytical behavior at reduced cost.

- Identical LC-MS/MS retention time & ionization to natural L-isomer, enabling accurate quantification.

- D-isomer acts as inert diluent in receptor-independent assays, maintaining functional data integrity.

- Superior buffer stability vs. 3-oxo-C10-HSL avoids spontaneous lactonolysis artifacts.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

N-Decanoyl-DL-homoserine lactone (CAS 106983-36-2) is a 10-carbon, unsubstituted N-acyl homoserine lactone (AHL) utilized as a critical signaling standard in Gram-negative bacterial quorum sensing (QS) research. Supplied as a racemic mixture (DL), it provides a highly cost-effective alternative to the enantiopure L-isomer for high-throughput screening, abiotic physicochemical profiling, and LC-MS/MS standard curve generation. With a logP of approximately 3.89, C10-HSL presents moderate hydrophobicity, requiring polar aprotic solvents (e.g., DMSO, DMF) for stock preparation prior to aqueous dilution. Its specific 10-carbon acyl chain establishes it as a threshold molecule, exhibiting distinct receptor binding affinities, membrane-partitioning behaviors, and structural stability profiles compared to both shorter (C6-C8) and longer (C12-C14) AHL analogs .

Substituting C10-HSL with shorter-chain analogs (e.g., C8-HSL) or oxidized variants (e.g., 3-oxo-C10-HSL) fundamentally alters assay outcomes and receptor activation profiles. Biosensors engineered for specific QS pathways are highly sensitive to acyl chain length; for example, LasR-based reporters (such as pSB1075) are activated by AHLs with 10 or more carbons, rendering C8-HSL ineffective as a substitute. Furthermore, the unsubstituted decanoyl chain lacks the electron-withdrawing 3-oxo group, granting C10-HSL significantly higher resistance to spontaneous alkaline lactonolysis in standard biological buffers compared to 3-oxo-C10-HSL. Finally, substituting the DL-racemate with the pure L-isomer in purely analytical or abiotic membrane-interaction studies unnecessarily inflates procurement costs without providing additional functional data, as the D-isomer acts as an inert diluent in receptor-independent contexts[1].

LasR Biosensor Activation Specificity

The acyl chain length of AHLs dictates their ability to activate specific quorum sensing reporters. In LasR-based bioluminescence biosensors (e.g., pSB1075), activation is strictly dependent on longer acyl chains. Studies demonstrate that while pSB401 reporters respond to medium-chain AHLs (C6-C8), the pSB1075 reporter requires AHLs with a chain length of at least 10 carbons for robust luminescence. Consequently, C10-HSL acts as a potent activator for LasR-regulated systems, whereas C8-HSL fails to trigger a comparable response, establishing C10-HSL as the minimum threshold standard for long-chain AHL biosensor assays [1].

| Evidence Dimension | Biosensor Activation Profile |

| Target Compound Data | Activates LasR-based pSB1075 reporter (≥C10 requirement) |

| Comparator Or Baseline | C8-HSL (Fails to robustly activate pSB1075; targets pSB401 instead) |

| Quantified Difference | Qualitative shift in reporter compatibility from pSB401 (C6-C8) to pSB1075 (≥C10) |

| Conditions | Bioluminescence-based QS reporter assays in E. coli |

Ensures buyers select the correct AHL standard for LasR-pathway biosensors, preventing false-negative assay results caused by using shorter-chain analogs.

Differential Root Growth Modulation

AHLs exert chain-length-dependent effects on plant development. In Arabidopsis thaliana models, treatment with the medium-chain C10-HSL (at concentrations up to 75 µM) significantly inhibits primary root growth and induces lateral root and root hair formation. In stark contrast, short-chain analogs like C6-HSL and 3-oxo-C6-HSL typically promote primary root elongation at low concentrations. This divergent phenotypic response makes C10-HSL an indispensable tool for researchers specifically modeling the inhibitory developmental pathways triggered by medium-chain bacterial exudates [1].

| Evidence Dimension | Primary Root Growth Modulation |

| Target Compound Data | Inhibits primary root growth and promotes lateral roots (0-75 µM) |

| Comparator Or Baseline | C6-HSL / oxo-C6-HSL (Promotes root elongation at low concentrations) |

| Quantified Difference | Opposing phenotypic outcomes (inhibition vs. elongation) based on acyl chain length |

| Conditions | Arabidopsis thaliana seedlings grown in half-strength MS medium for 5 days |

Critical for agricultural and botanical researchers who must procure the exact chain length to induce specific root architecture phenotypes.

Lactonolysis Resistance in Aqueous Buffers

The stability of the homoserine lactone ring in aqueous media is heavily influenced by the acyl chain substituents. Unsubstituted AHLs like C10-HSL exhibit significantly slower rates of spontaneous alkaline hydrolysis (ring opening) compared to their 3-oxo substituted counterparts (e.g., 3-oxo-C10-HSL). The absence of the electron-withdrawing 3-oxo group reduces the electrophilicity of the lactone carbonyl, allowing C10-HSL to remain intact longer in physiological buffers (pH 7.0-8.0). This enhanced stability reduces the need for constant spike-ins during prolonged incubation assays [1].

| Evidence Dimension | Aqueous Ring-Opening Rate (Lactonolysis) |

| Target Compound Data | Slower hydrolysis rate in physiological pH |

| Comparator Or Baseline | 3-oxo-C10-HSL (Faster hydrolysis due to electron-withdrawing 3-oxo group) |

| Quantified Difference | Extended functional half-life in aqueous buffers |

| Conditions | Aqueous physiological buffers (pH 7.0 - 8.0) at 22°C to 37°C |

Improves assay reproducibility and reduces standard consumption during long-term in vitro or biofilm studies.

DL-Racemate vs. L-Isomer Cost Advantage

While the L-isomer is the biologically active form in bacterial receptors, the DL-racemate of C10-HSL provides identical physicochemical properties (e.g., mass, logP, retention time) for abiotic and analytical applications. For LC-MS/MS calibration curves, membrane partitioning studies, or abiotic degradation tracking, the DL-racemate performs equivalently to the enantiopure L-isomer. Because the synthesis of racemic C10-HSL avoids costly chiral resolution steps, it serves as a highly economical standard, allowing laboratories to scale up preliminary screening or analytical workflows without depleting budgets on unnecessary stereopurity [1].

| Evidence Dimension | Analytical Standard Suitability & Cost |

| Target Compound Data | DL-racemate (Cost-effective, identical MS/chromatographic profile) |

| Comparator Or Baseline | Enantiopure L-C10-HSL (Significantly higher procurement cost) |

| Quantified Difference | Equivalent analytical performance at a fraction of the cost for non-stereospecific assays |

| Conditions | LC-MS/MS calibration, logP determination, and abiotic hydrolysis tracking |

Enables procurement teams to optimize budgets by reserving expensive L-isomers for sensitive bioassays while using the DL-racemate for bulk analytical standardization.

LC-MS/MS Standardization for Quorum Sensing

Due to its identical chromatographic and mass spectrometric behavior to the natural L-isomer, DL-C10-HSL is the ideal, cost-effective internal or external standard for quantifying medium-chain AHLs in complex biological matrices, biofilms, or environmental samples [4].

LasR Biosensor Screening and Calibration

C10-HSL serves as a critical threshold activator for long-chain specific biosensors like pSB1075. It is essential for calibrating these reporters and distinguishing them from medium-chain (pSB401) systems, ensuring accurate mapping of bacterial communication networks [1].

Plant-Microbe Root Architecture Modeling

Because C10-HSL specifically inhibits primary root growth and stimulates lateral root formation in models like Arabidopsis, it is a required procurement item for agricultural research focusing on how bacterial exudates manipulate plant development and stress responses [2].

Membrane Partitioning and Liposome Studies

The moderate hydrophobicity (logP ~3.89) and enhanced aqueous stability of unsubstituted C10-HSL make it an excellent candidate for studying how medium-chain signaling molecules partition into artificial lipid bilayers or polymeric drug delivery matrices, where stereochemistry is not the limiting factor [3].

References

- [1] Steindler, L., & Venturi, V. 'Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors.' FEMS Microbiology Letters, 266(1), 2007, 1-9.

- [2] Cao, X. Y., et al. 'Cellular messengers involved in the inhibition of the Arabidopsis primary root growth by bacterial quorum-sensing signal N-decanoyl-L-homoserine lactone.' BMC Plant Biology, 22(1), 488, 2022.

- [3] Yates, E. A., et al. 'N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa.' Infection and Immunity, 70(10), 2002, 5635-5646.

- [4] Cataldi, T. R. I., et al. 'Analytical methods for the determination of N-acylhomoserine lactones, the bacterial quorum-sensing molecules.' TrAC Trends in Analytical Chemistry, 26(5), 2007, 381-394.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types